molecular formula C15H18N4O5S B2374265 Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 850937-36-9

Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B2374265
CAS No.: 850937-36-9
M. Wt: 366.39
InChI Key: PRMDTYKXDMRXGN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Thioacetylation: The oxadiazole derivative is then reacted with a thioacetylating agent to introduce the thioacetyl group.

    Piperazine Derivative Formation: The thioacetylated oxadiazole is then reacted with ethyl piperazine-1-carboxylate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The thioacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted thioacetyl derivatives.

Scientific Research Applications

Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate depends on its application:

    Medicinal Chemistry: It may interact with various molecular targets such as neurotransmitter receptors or enzymes, modulating their activity.

    Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl 4-({[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity that differ from its thiophene and pyridine analogs.

Properties

IUPAC Name

ethyl 4-[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-2-22-15(21)19-7-5-18(6-8-19)12(20)10-25-14-17-16-13(24-14)11-4-3-9-23-11/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMDTYKXDMRXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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